Gal-021
描述
GAL-021, also known as ENA-001, is a drug related to almitrine that acts as a respiratory stimulant . It is a large-conductance Ca2±activated potassium channel (BKCa/KCa1.1) blocker . It has been developed as a novel breathing control modulator .
Chemical Reactions Analysis
GAL-021 has been found to decrease the amplitude of macroscopic Ca2±activated K+ current (IK (Ca)) in a concentration-dependent manner . It also results in a rightward shift in voltage dependence of the activation curve of BKCa channels .Physical And Chemical Properties Analysis
GAL-021 is a large-conductance Ca2±activated potassium channel (BKCa/KCa1.1) blocker . It inhibits BKCa single-channel activity in GH3 cells in a concentration-dependent manner .科学研究应用
Summary of the Application
Gal-021 has been developed as a novel breathing control modulator . It has been found to suppress the activity of big-conductance Ca2+ -activated K+ (BKCa) channels .
Methods of Application
In pituitary tumor (GH3) cells, the presence of Gal-021 was found to decrease the amplitude of macroscopic Ca2+ -activated K+ current (IK(Ca)) in a concentration-dependent manner . The addition of Gal-021 to the bath markedly decreased the open-state probability of BKCa channels .
Results or Outcomes
Gal-021-mediated reduction of IK(Ca) was reversed by subsequent application of verteporfin or ionomycin . There was an evident lengthening of the mean closed time of BKCa channels in the presence of Gal-021, with no change in mean open time . Gal-021 at a concentration of 30 μM could also suppress hyperpolarization-activated cationic current .
Application in Anesthesiology
Summary of the Application
Gal-021 has been identified as a novel breathing control modulator . It has been found to stimulate ventilation and/or attenuate opiate-induced respiratory depression in rats, mice, and nonhuman primates, without decreasing morphine analgesia in rats .
Methods of Application
The ventilatory effects of Gal-021 were characterized using tracheal pneumotachometry, plethysmography, arterial blood gas analyses, and nasal capnography in naive animals and those subjected to morphine-induced respiratory depression .
Results or Outcomes
Gal-021 did not alter mean arterial pressure but produced a modest increase in heart rate . Ventilatory stimulation in rats was attenuated by carotid sinus nerve transection . Gal-021 inhibited KCa1.1 in GH3 cells, and the evoked ventilatory stimulation was attenuated in Slo1 −/− mice lacking the pore-forming α-subunit of the KCa1.1 channel .
Application in Pharmacology
Summary of the Application
Gal-021 is a novel intravenous peripheral chemoreceptor modulator that suppresses BKCa-Channel activity and inhibits IK (M) or Ih .
Methods of Application
In pituitary tumor (GH3) cells, the presence of Gal-021 decreased the amplitude of macroscopic Ca2+ -activated K+ current (IK (Ca)) in a concentration-dependent manner . GAL-021-mediated reduction of IK (Ca) was reversed by subsequent application of verteporfin or ionomycin .
Application in Respiratory Medicine
Summary of the Application
Gal-021 has been developed as a novel breathing control modulator thought to preserve respiratory drive and to protect patients from the respiratory impairment resulting from opioids and other modalities .
Methods of Application
The ventilatory effects of Gal-021 were characterized using tracheal pneumotachometry, plethysmography, arterial blood gas analyses, and nasal capnography in naive animals and those subjected to morphine-induced respiratory depression .
Results or Outcomes
Gal-021 given intravenously stimulated ventilation and/or attenuated opiate-induced respiratory depression in rats, mice, and nonhuman primates, without decreasing morphine analgesia in rats . Ventilatory stimulation in rats was attenuated by carotid sinus nerve transection .
Application in Cellular Electrophysiology
Summary of the Application
Gal-021 has been developed as a novel breathing control modulator . It has been found to suppress the activity of big-conductance Ca2+ -activated K+ (BKCa) channels .
Methods of Application
In HEK293T cells expressing α-hSlo, the addition of Gal-021 was able to suppress the BKCa-channel open probabilities . Gal-021-mediated suppression of BKCa-channel activity was attenuated by further addition of BMS-191011 .
Application in Clinical Trials
Summary of the Application
Gal-021 has been developed as a novel breathing control modulator . It has been found to stimulate ventilation and/or attenuate opiate-induced respiratory depression in rats, mice, and nonhuman primates, without decreasing morphine analgesia in rats .
Methods of Application
The ventilatory effects of Gal-021 were characterized using tracheal pneumotachometry, plethysmography, arterial blood gas analyses, and nasal capnography in naive animals and those subjected to morphine-induced respiratory depression .
Results or Outcomes
Gal-021 given intravenously stimulated ventilation and/or attenuated opiate-induced respiratory depression in rats, mice, and nonhuman primates, without decreasing morphine analgesia in rats . Gal-021 did not alter mean arterial pressure but produced a modest increase in heart rate . Ventilatory stimulation in rats was attenuated by carotid sinus nerve transection .
安全和危害
未来方向
GAL-021 has been developed as a novel breathing control modulator . It has entered clinical trials to assess effects on breathing control disorders such as drug (opioid)-induced respiratory depression and sleep apnea . The future directions of GAL-021 will likely focus on further clinical trials and potential therapeutic applications.
属性
IUPAC Name |
2-N-methoxy-2-N-methyl-4-N,6-N-dipropyl-1,3,5-triazine-2,4,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N6O/c1-5-7-12-9-14-10(13-8-6-2)16-11(15-9)17(3)18-4/h5-8H2,1-4H3,(H2,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNLCHNQVJVCPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC(=N1)N(C)OC)NCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031220 | |
Record name | N-(4,6-Bis(propylamino)-1,3,5-triazin-2-yl)-N,O-dimethylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gal-021 | |
CAS RN |
1380341-99-0 | |
Record name | GAL-021 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380341990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4,6-Bis(propylamino)-1,3,5-triazin-2-yl)-N,O-dimethylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENA-001 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZ4OGT40Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。